molecular formula C25H25NO2S B11089950 3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione

3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione

Cat. No.: B11089950
M. Wt: 403.5 g/mol
InChI Key: TZUYIZPCRRVEDN-UHFFFAOYSA-N
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Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is a complex organic compound with a unique structure that combines isoquinoline and methanethione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with methanethione precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25NO2S

Molecular Weight

403.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione

InChI

InChI=1S/C25H25NO2S/c1-18-7-9-19(10-8-18)17-28-23-12-11-21(15-24(23)27-2)25(29)26-14-13-20-5-3-4-6-22(20)16-26/h3-12,15H,13-14,16-17H2,1-2H3

InChI Key

TZUYIZPCRRVEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=S)N3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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